2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C15H10Cl2N2O. It is a derivative of quinoline and pyridine, which are both heterocyclic aromatic organic compounds. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Scientific Research Applications
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride has several scientific research applications, including:
Drug Synthesis: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Organic Chemistry: Employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Molecular Biology: Utilized in the design and synthesis of molecular probes and bioactive molecules for biological studies.
Material Science: Investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride could be expected to follow similar trends.
Mechanism of Action
Target of Action
The primary target of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the biosynthesis of collagen, a key structural protein in various tissues.
Biochemical Pathways
The compound’s action on collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . By inhibiting this enzyme, the compound may disrupt the normal formation of collagen, leading to changes in tissue structure and function.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by this compound can lead to a reduction in collagen production . This could have various effects at the molecular and cellular levels, potentially impacting tissue structure and function.
Biochemical Analysis
Biochemical Properties
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins, leading to potential enzyme inhibition or activation. For instance, it can interact with serine proteases, forming a stable complex that inhibits the enzyme’s activity. Additionally, this compound can bind to DNA, potentially affecting gene expression and cellular functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial function. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In normal cells, this compound can cause cell cycle arrest and reduce proliferation rates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. This compound also interacts with DNA, causing structural changes that affect transcription and replication processes. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound is stable and maintains its activity, but over extended periods, it may degrade, leading to reduced efficacy. Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as increased expression of detoxifying enzymes and efflux pumps .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biological responses. For example, in rodent models, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain concentration is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently bind to cellular macromolecules. This compound also affects metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, this compound can influence the levels of metabolites, such as ATP and NADH, impacting cellular energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be actively transported by specific transporters. Binding proteins within the cytoplasm can sequester the compound, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects. For example, in the nucleus, it can interact with DNA and transcription factors, while in the mitochondria, it can disrupt electron transport and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the quinoline derivative with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid (HCl) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Oxidation and Reduction Reactions: The quinoline and pyridine rings can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Coupling: Boronic acid derivatives and palladium catalysts under mild conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Quinoline N-oxides: Formed from oxidation reactions.
Reduced Quinoline Derivatives: Formed from reduction reactions.
Biaryl Derivatives: Formed from coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
- 4-Hydroxy-2-quinolones
- Quinolinyl-pyrazoles
Uniqueness
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is unique due to its specific combination of the quinoline and pyridine rings, along with the carbonyl chloride group.
Properties
IUPAC Name |
2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O.ClH/c16-15(19)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13;/h1-9H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABMOZMVHRWZBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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